molecular formula C11H19NO3 B1394339 1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid CAS No. 2089655-98-9

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1394339
CAS No.: 2089655-98-9
M. Wt: 213.27 g/mol
InChI Key: NJQAPOCPJBEUQB-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1950s and has since been used for various purposes, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst to form the intermediate 4-hydroxycyclohexylpyrrolidine. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods typically involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic and its effects on the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This interaction can lead to changes in cellular signaling pathways, resulting in the observed physiological effects .

Comparison with Similar Compounds

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the hydroxyl group on the cyclohexyl ring, resulting in different chemical properties and reactivity.

    Hydroxycyclohexylpyrrolidine: Similar structure but without the carboxylic acid group, leading to different biological and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-9-5-3-8(4-6-9)12-7-1-2-10(12)11(14)15/h8-10,13H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQAPOCPJBEUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCC(CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid
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1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid
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Reactant of Route 6
1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid

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